molecular formula C10H10BrClOS B14052132 1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one

1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14052132
M. Wt: 293.61 g/mol
InChI Key: GMRQLZTZHZECCP-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, sulfur, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by thiolation and chlorination steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol group to a sulfonic acid group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The thiol group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one
  • 1-(5-(Bromomethyl)-2-aminophenyl)-3-chloropropan-1-one
  • 1-(5-(Bromomethyl)-2-nitrophenyl)-3-chloropropan-1-one

Uniqueness

1-(5-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where thiol functionality is required.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-sulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c11-6-7-1-2-10(14)8(5-7)9(13)3-4-12/h1-2,5,14H,3-4,6H2

InChI Key

GMRQLZTZHZECCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)CCCl)S

Origin of Product

United States

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